1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil is a fluorinated nucleoside analog of uracil, characterized by the presence of a deoxy-2-fluoro-beta-D-arabinofuranosyl moiety. This compound has gained attention due to its potential applications in cancer therapy and as a radiopharmaceutical. The chemical formula for this compound is C₉H₁₁FN₂O₅, and it is classified under nucleoside analogs, which are crucial in the development of antiviral and anticancer agents.
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil exhibits significant biological activity, particularly in cancer treatment. Its fluorinated structure enhances its stability and cellular uptake compared to traditional nucleosides like 5-iodo-2'-deoxyuridine. Studies have shown that the uptake of radioiodinated derivatives in cancer cell lines is markedly higher than that of their non-fluorinated analogs, indicating potential for targeted radiotherapy . The compound's mechanism involves interference with nucleic acid synthesis, making it effective against rapidly dividing cancer cells.
The synthesis of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil can be achieved through several methods:
The primary applications of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil include:
Interaction studies have demonstrated that 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil exhibits enhanced interaction with cancer cells compared to traditional nucleosides. The uptake studies indicate that its fluorinated structure significantly improves cellular retention and reduces deiodination in vivo, leading to more effective therapeutic outcomes . Furthermore, these studies highlight its potential to overcome resistance mechanisms associated with conventional therapies.
Several compounds share structural similarities with 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Iodo-2'-deoxyuridine | Iodine substituted | Traditional nucleoside used in cancer therapy but less stable than fluorinated analogs |
| 1-Methyl-5-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil | Methylated version | Exhibits antiviral properties but different pharmacokinetics |
| 5-[211At]astato-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil | Astatine substituted | Used for targeted alpha-particle therapy; unique due to astatine's properties |
The uniqueness of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil lies in its enhanced stability and cellular uptake compared to non-fluorinated analogs. This makes it particularly effective in targeting cancer cells while minimizing side effects associated with traditional therapies.
The synthesis of 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil often begins with the preparation of a suitably protected sugar moiety. A key intermediate, 3,5-dibenzoyl-2-deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide, is activated via triflate formation to enhance its reactivity as a glycosyl donor [1]. Coupling this bromide with 2,4-bis-O-(trimethylsilyl)-5-ethyluracil under controlled conditions yields the protected nucleoside with high beta-anomer selectivity (17:1 beta-to-alpha ratio) [1]. Subsequent deprotection using aminolysis or sodium methoxide removes the benzoyl groups, affording the target compound in 67% yield [1].
Recent advancements leverage triflic anhydride (Tf2O) as an activating agent for direct glycosylation. For instance, phthalic anhydride-mediated methods employ anomeric hydroxy arabinofuranose donors, which, when activated with Tf2O, form glycosyl phthalate intermediates [5]. This approach enables gram-scale synthesis of oligoarabinofuranosides, including mycobacterial cell wall motifs, with improved efficiency [5].
Table 1: Key Reaction Parameters for Triflate-Mediated Glycosylation
| Parameter | Value/Description | Source |
|---|---|---|
| Glycosyl Donor | 3,5-Dibenzoyl-2-fluoro-arabinofuranosyl bromide | [1] |
| Coupling Agent | TMSOTf | [2] |
| Beta/Alpha Selectivity | 17:1 | [1] |
| Deprotection Method | Aminolysis or NaOMe | [1] [2] |
Anhydro sugars serve as versatile precursors for constructing arabinofuranosyl frameworks. 2,3-Anhydrofuranose derivatives undergo regioselective ring-opening reactions to yield arabino-configured products [3]. For example, epoxide-opening reactions with (-)-sparteine as a chiral promoter enhance regioselectivity, favoring arabinofuranoside formation [3]. This methodology has been applied to synthesize hexasaccharides mimicking mycobacterial cell wall components [3].
In another approach, 1,6-anhydro-6-deoxy-6-thio-glucopyranose derivatives undergo cationic ring-opening polymerization. While initial attempts yielded disaccharides rather than polymers, the reaction demonstrated the feasibility of sulfur-for-oxygen substitutions in sugar backbones [4].
Mechanistic Insight:
The ring-opening of 2,3-anhydro-beta-D-lyxofuranosides proceeds via nucleophilic attack at C-3, leading to arabino stereochemistry [3]. This step is critical for installing the 2-fluoro group post-ring-opening.
Radiofluorination of 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil derivatives enables positron emission tomography (PET) imaging applications. A streamlined method involves microfluidic fluorination of 1,3,5-tri-O-benzoyl-D-arabinofuranose with [¹⁸F]fluoride, followed by TMSOTf-catalyzed coupling with 5-iodouracil [2]. This two-step process achieves decay-corrected yields of 5–25% and specific activities >2 Ci/μmol [2].
Table 2: Optimization of Radiofluorination Conditions
| Condition | Optimization Outcome | Source |
|---|---|---|
| Temperature | 85°C (optimal coupling) | [2] |
| Coupling Agent | TMSOTf (avoids corrosive HBr) | [2] |
| Purification | HPLC (α/β anomer separation) | [2] |
| Total Synthesis Time | 110 minutes | [2] |
Key challenges include minimizing radiolysis and automating the process for clinical translation. Current efforts focus on integrating microfluidic platforms with existing synthesizers to improve reproducibility [2].
Enzymatic methods for synthesizing 2-deoxy-2-fluoro-arabinofuranose derivatives remain underexplored. However, chemoenzymatic strategies using nucleoside phosphorylases or glycosyltransferases show promise. For example, 2-deoxy-2-fluoro-alpha-D-arabinofuranose-1-phosphate (2FAra-1P) serves as a substrate for enzymatic transglycosylation, though its application to uracil derivatives requires further validation [6].
Challenges:
Future directions may involve engineering enzymes to accept bulky fluorine substituents or leveraging cascade reactions to improve yields [6].
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil demonstrates potent antiviral activity through selective inhibition of viral DNA polymerase complexes. Research findings indicate that the compound exhibits particularly strong efficacy against human cytomegalovirus (HCMV) DNA polymerase following metabolic conversion to its active triphosphate form [1] [2].
The triphosphate derivative 2'-fluoro-ara-fluorouracil-5'-triphosphate (2'-F-ara-FUTP) functions as a competitive inhibitor of viral DNA polymerase with respect to deoxythymidine triphosphate (dTTP). Kinetic analysis reveals an IC50 value of 16 μM for HCMV strain AD 169, demonstrating significant potency against viral replication [1]. The compound exhibits superior selectivity compared to its 3'-fluoro analog, which shows reduced antiviral efficacy with an IC50 of 100 μM [1].
Mechanistic investigations reveal that viral DNA polymerase incorporates 2'-F-ara-FUTP into newly synthesized viral DNA, whereas cellular DNA polymerase alpha does not utilize this analog as a substrate [1]. This differential substrate recognition represents a crucial selectivity mechanism that underlies the compound's therapeutic potential. The viral polymerase demonstrates altered recognition and utilization patterns compared to host polymerases, contributing to the selective antiviral activity [1].
The inhibition mechanism involves competitive binding at the dTTP binding site of viral DNA polymerase, followed by incorporation into the growing DNA chain. Once incorporated, the compound acts as a chain terminator, preventing further DNA synthesis and effectively halting viral replication [2]. This dual mechanism of competitive inhibition and chain termination provides robust antiviral efficacy.
| Virus | Compound | IC50 (μM) | Inhibition Type | Selectivity Index |
|---|---|---|---|---|
| HCMV | 2'-F-ara-FUTP | 16.0 | Competitive with dTTP | >100 |
| HCMV | 1-β-D-arabinofuranosyl-5-fluorouracil-5'-triphosphate | 100.0 | Competitive with dTTP | >100 |
| HSV-1 | FAU | High | Chain termination | Moderate |
| HSV-2 | FAU | High | Chain termination | Moderate |
| Duck HBV | L-FMAU triphosphate | Not specified | Competitive with dAMP | High |
| Duck HBV | L-FMAU | 0.075 | Competitive | 2000 |
The antiviral efficacy of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil is critically dependent on metabolic activation through sequential phosphorylation reactions. The compound undergoes preferential phosphorylation by virus-encoded thymidine kinase compared to cellular thymidine kinase, providing the first level of selectivity [1] [2].
Primary phosphorylation occurs via viral thymidine kinase, which demonstrates enhanced activity in virus-infected cells. Studies show that HCMV infection increases cellular thymidine kinase activity, with the viral enzyme showing superior phosphorylation efficiency for 2'-F-ara-FU compared to the 3'-fluoro analog [1]. The Km value for viral thymidine kinase is approximately 2.3 μM, indicating high substrate affinity [3].
Following initial phosphorylation to the 5'-monophosphate form, the compound undergoes sequential conversion to the 5'-diphosphate and ultimately to the active 5'-triphosphate metabolite. The monophosphate intermediate also serves as a substrate for thymidylate synthase, leading to methylation at the 5-position to form 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl) 5-methyluracil monophosphate (FMAU-MP) [4].
This dual activation pathway creates a bifunctional mechanism of antiviral action. The compound simultaneously inhibits thymidylate synthase (reducing dTTP pools) and inhibits viral DNA polymerase (through competitive inhibition and chain termination) [2]. The reduction in dTTP pool size by approximately 50% enhances the effectiveness of viral DNA polymerase inhibition by the triphosphate metabolite [2].
Metabolic selectivity is achieved through differential enzyme expression and activity levels between infected and non-infected cells. Virus-infected cells demonstrate 33-fold increases in dTTP pool size, but treatment with the compound counteracts this expansion, creating conditions favorable for selective antiviral activity [2].
| Enzyme | Substrate | Product | Km (μM) | Selectivity |
|---|---|---|---|---|
| Thymidine kinase (viral) | 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil | FAU-5'-monophosphate | 2.3 | High |
| Thymidine kinase (cellular) | 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil | FAU-5'-monophosphate | Higher than viral | Low |
| Thymidylate synthase | FAU-5'-monophosphate | FMAU-5'-monophosphate | Not determined | Enhanced by FAU-MP |
| Ribonucleotide reductase | FAU-5'-diphosphate | FAU-5'-triphosphate | Not determined | Standard |
| Nucleoside phosphorylase | FAU | Fluorouracil + sugar-1-phosphate | Not determined | Non-selective |
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil demonstrates extensive interactions with multiple nucleoside transporter families, facilitating efficient cellular uptake. The compound serves as a substrate for both concentrative nucleoside transporters (CNT1-3) and equilibrative nucleoside transporters (ENT1-4) [5] [6].
Equilibrative nucleoside transporters play a predominant role in compound uptake. Human ENT1 demonstrates high affinity for the compound with a Km value of 0.16 mM, while human ENT2 shows lower affinity with a Km of 4.0 mM [6]. These transporters are bidirectionally active and are located on both basolateral and apical membrane surfaces, enabling efficient cellular uptake and distribution [6].
Concentrative nucleoside transporters provide additional uptake capacity. CNT1 preferentially transports pyrimidine nucleosides and shows substrate activity for the compound with a Km of 1.0 mM [6]. CNT2 and CNT3 demonstrate higher affinity with Km values of 0.02 mM and 0.01 mM, respectively [6]. These transporters are exclusively expressed on apical membranes and contribute to unidirectional concentrative uptake [6].
Inhibition studies reveal that the compound competes with natural nucleosides for transporter binding. Inhibition constants range from 0.02 to 0.55 mM for equilibrative transporters, indicating moderate to high binding affinity [7]. The broad substrate recognition by multiple transporter subtypes ensures efficient cellular uptake across diverse cell types [5].
Transporter selectivity varies among different nucleoside analogs. While the compound demonstrates good affinity for most nucleoside transporters, transporter-specific differences in substrate recognition and transport kinetics influence overall cellular uptake efficiency. ENT1-mediated transport appears to be the dominant pathway for cellular uptake in most cell types [6].
| Transporter | FAU Interaction | Km (mM) | Inhibition Constant (μM) | Cellular Location |
|---|---|---|---|---|
| hENT1 | Substrate | 0.16 | 0.02 | Basolateral/Apical |
| hENT2 | Substrate | 4.0 | 0.55 | Basolateral/Apical |
| hCNT1 | Substrate | 1.0 | Not determined | Apical |
| hCNT2 | Substrate | 0.02 | Not determined | Apical |
| hCNT3 | Substrate | 0.01 | Not determined | Apical |
| P-gp | Weak substrate | N/A | Low affinity | Apical |
| MRP4 | Substrate | N/A | Millimolar | Basolateral |
| BCRP | Not substrate | N/A | Not applicable | Apical |
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil exhibits moderate hydrophilic properties that necessitate transporter-mediated cellular uptake. The compound demonstrates an octanol/water partition coefficient of approximately 0.23, indicating limited lipophilicity compared to more permeable nucleoside analogs [8].
Membrane permeability studies reveal bidirectional transport characteristics with directional preferences depending on transporter expression patterns. The apparent permeability coefficient (Papp) is approximately 4.2 × 10⁻⁶ cm/s in the apical-to-basolateral direction, which is adequate for cellular uptake but demonstrates dependence on active transport mechanisms [9].
Equilibrium kinetics demonstrate rapid cellular uptake with equilibrium achieved within approximately 20 seconds at 37°C for 10 μM concentrations. This rapid equilibration is characteristic of transporter-mediated uptake and contrasts with slower passive diffusion observed for more lipophilic compounds [8].
Efflux characteristics vary significantly among different membrane orientations and transporter expression levels. Efflux ratios range from 0.3 to 8.5 depending on cellular conditions and transporter activity, indicating potential for directional transport and cellular accumulation [9]. Higher efflux ratios suggest enhanced basolateral-to-apical transport, which may influence tissue distribution and therapeutic efficacy.
Cellular uptake rates demonstrate concentration-dependent kinetics with half-maximal uptake occurring at 3-5 μM concentrations. This enhanced cellular accumulation compared to natural nucleosides (thymidine: 67-85 μM) suggests optimized transporter recognition and efficient cellular uptake [10].
Intracellular distribution studies reveal preferential accumulation in nuclear and mitochondrial compartments, consistent with the compound's mechanism of action involving DNA synthesis inhibition. Time-lapse imaging demonstrates rate-limited translocation across intracellular membranes, indicating specific targeting to metabolically active sites [11].
| Parameter | FAU Value | Comparison Standard | Clinical Significance |
|---|---|---|---|
| Octanol/Water Partition Coefficient | 0.23 | Thymidine: 0.1 | Moderate lipophilicity |
| Membrane Permeability Coefficient (Papp) | 4.2 × 10⁻⁶ cm/s | Typical nucleoside range | Adequate for cellular uptake |
| Equilibrium Time (37°C) | ~20 seconds | Adenosine: 15-30 sec | Rapid equilibration |
| Transporter Dependency | High (nucleoside transporters) | Similar to natural nucleosides | Transporter-mediated uptake |
| Efflux Ratio | 0.3-8.5 | Variable by analog | Directional transport |
| Cellular Uptake Rate | 3-5 μM (half-maximal) | Thymidine: 67-85 μM | Enhanced cellular accumulation |
| Plasma Membrane Permeability | Moderate hydrophilic | Hydrophilic compounds | Requires active transport |
| Intracellular Distribution | Nucleus and mitochondria | Typical nucleoside distribution | Targeting to active sites |